molecular formula C9H10BrF B1285300 1-(3-Bromopropyl)-4-fluorobenzene CAS No. 24484-55-7

1-(3-Bromopropyl)-4-fluorobenzene

Cat. No. B1285300
CAS RN: 24484-55-7
M. Wt: 217.08 g/mol
InChI Key: SCVWLBZEYMAAHN-UHFFFAOYSA-N
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Description

The compound 1-(3-Bromopropyl)-4-fluorobenzene is a halogenated aromatic molecule that contains both bromine and fluorine substituents. This molecule is of interest due to its potential applications in various chemical syntheses, including the preparation of heterocyclic compounds and as a precursor for further functionalization through cross-coupling reactions.

Synthesis Analysis

The synthesis of related bromo-fluorobenzene compounds has been explored through various methods. For instance, an efficient two-step synthesis of 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes has been reported, involving a Br/Li exchange followed by a reaction with alkyl isothiocyanates . Additionally, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene via nucleophilic aromatic substitution reactions has been examined, with one method achieving a radiochemical yield of 65% within 10 minutes . These studies demonstrate the feasibility of synthesizing bromo-fluorobenzene derivatives through various synthetic routes.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene have been investigated using FT-IR, FT-Raman, and UV spectroscopy, supported by DFT calculations . These studies provide insights into the influence of halogen atoms on the geometry and vibrational modes of the benzene ring. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have also been characterized, indicating that charge transfer occurs within the molecule .

Chemical Reactions Analysis

The reactivity of bromo-fluorobenzene derivatives in chemical reactions has been explored in various contexts. For example, 1-bromo-4-[18F]fluorobenzene has been used in palladium-promoted cross-coupling reactions with organostannanes, highlighting its utility in introducing fluorophenyl structures into complex molecules . Additionally, carbonylative transformations of 1-bromo-2-fluorobenzenes with different nucleophiles have been systematically studied, resulting in the formation of six-membered heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene derivatives are influenced by the presence of halogen atoms. The thermodynamic properties, such as standard heat capacities, entropies, enthalpy changes, and their correlations with temperature, have been calculated for 1-bromo-3-fluorobenzene, providing valuable data for future developments . The photodissociation of 1-bromo-4-fluorobenzene has been studied using photofragment translational spectroscopy, revealing the energy distribution of photofragments and the substitution effect of the fluorine atom .

Scientific Research Applications

Photofragment Translational Spectroscopy

1-(3-Bromopropyl)-4-fluorobenzene and related compounds have been studied using photofragment translational spectroscopy (PTS) to understand the photodissociation mechanisms at the molecular level. For instance, the study of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene at 266 nm revealed insights into the translational energy distributions and the substitution effect of the fluorine atom (Xi-Bin Gu et al., 2001).

Electrochemical Fluorination

The electrochemical fluorination of halobenzenes, including 1-bromo-4-fluorobenzene, has been explored to understand the formation mechanisms of various fluorinated compounds. This research contributes to the development of novel methods for synthesizing fluorinated aromatic compounds (Hirohide Horio et al., 1996).

Synthesis of No-Carrier-Added Compounds

Studies have focused on the synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, which is important for 18F-arylation reactions in radiopharmaceuticals. Different methods for its preparation using nucleophilic aromatic substitution reactions have been compared, highlighting the utility of these compounds in medical applications (J. Ermert et al., 2004).

Crystal Structure Studies

Research on C−H···F interactions in the crystal structures of fluorobenzenes, including 1,4-difluorobenzene, provides insights into the weak acceptor capabilities of the C−F group. This information is crucial for understanding intermolecular interactions in crystalline structures (V. R. Thalladi et al., 1998).

NMR Spectroscopy and Computational Modeling

The use of NMR spectroscopy and computational modeling has been applied to study the chemoselectivity in the formation of Grignard reagents from compounds like 1-bromo-4-fluorobenzene. This research aids in understanding the reactivity of such compounds in organic synthesis (S. Hein et al., 2015).

Cross-Coupling Reactions

1-(3-Bromopropyl)-4-fluorobenzene and related compounds have been used in palladium-promoted cross-coupling reactions with organostannanes. These reactions are significant for the introduction of fluorophenyl structures into complex molecules, which has applications in organic and medicinal chemistry (T. Forngren et al., 1998).

Safety And Hazards

This would involve detailing any safety precautions that need to be taken when handling the compound, as well as any potential hazards it might pose.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.


For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound in mind or if “1-(3-Bromopropyl)-4-fluorobenzene” is known by a different name, please provide that information and I’d be happy to help further.


properties

IUPAC Name

1-(3-bromopropyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVWLBZEYMAAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563432
Record name 1-(3-Bromopropyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropyl)-4-fluorobenzene

CAS RN

24484-55-7
Record name 1-(3-Bromopropyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Compound 20-1 (9.39 g) was dissolved in diethyl ether (100 ml), phosphorus tribromide (8.58 ml) was added under ice-cooling, and the mixture was stirred under ice-cooling for 3.5 hr. To the reaction mixture was slowly added water, and the mixture was extracted with diethyl ether. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give the object product (4.93 g) as a pale-yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Lv, A Wang, Z Tao, L Fu, H Liu, B Wang, C Ma… - European Journal of …, 2019 - Elsevier
IMB1603, a new benzothiazinone lead discovered by our lab, exhibited potent anti-MTB activity in vitro and in vivo, but significant hERG binding potency (IR > 90% at 10 μM). Thus, we …
Number of citations: 12 www.sciencedirect.com
RH Vekariya, W Lei, A Ray, SK Saini… - Journal of medicinal …, 2020 - ACS Publications
We previously identified a pyridomorphinan (6, SRI-22138) possessing a 4-chlorophenyl substituent at the 5′-position on the pyridine and a 3-phenylpropoxy at the 14-position of the …
Number of citations: 23 pubs.acs.org

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